molecular formula C6H12S2 B3333804 2-Ethyl-4-methyl-1,3-dithiolane CAS No. 17564-27-1

2-Ethyl-4-methyl-1,3-dithiolane

Cat. No.: B3333804
CAS No.: 17564-27-1
M. Wt: 148.3 g/mol
InChI Key: PYBVIKJOGRMFFA-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.29 g/mol . It is characterized by a five-membered ring containing two sulfur atoms and three carbon atoms, with ethyl and methyl groups attached to the ring. This compound is known for its distinctive sulfurous odor, reminiscent of garlic and horseradish .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methyl-1,3-dithiolane can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Common catalysts used in this process include p-toluenesulfonic acid and silica gel, which offer high yields and short reaction times .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Substituted dithiolanes

Mechanism of Action

Comparison with Similar Compounds

    1,3-Dithiolane: Similar in structure but lacks the ethyl and methyl substituents.

    1,3-Dithiane: Contains an additional carbon atom in the ring, making it a six-membered ring compound.

    2-Methyl-1,3-dithiolane: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 2-Ethyl-4-methyl-1,3-dithiolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-ethyl-4-methyl-1,3-dithiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBVIKJOGRMFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1SCC(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336181
Record name 2-ethyl-4-methyl-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17564-27-1
Record name 2-Ethyl-4-methyl-1,3-dithiolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017564271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ethyl-4-methyl-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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